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Benchmarking Felodipine quantification methods against published literature

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Compound of Interest Felodipine 3,5-dimethyl ester-Compound Name: 13C2,d6 Get Quote

A Comparative Guide to Felodipine **Quantification Methods**

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This guide provides a comprehensive comparison of various analytical methods for the quantification of felodipine, a calcium channel blocker widely used in the treatment of hypertension. The information presented is intended for researchers, scientists, and drug development professionals, offering a comparative overview of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet (UV) Spectrophotometry.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative parameters of different analytical methods for felodipine quantification based on published literature. This allows for a direct comparison of their performance characteristics.



| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantific ation (LOQ) | Accuracy /Recover y (%) | Citation |
|-----------------------------|------------------------------------|------------------------|--------------------------------|---|-------------------------------|----------|
| LC-MS/MS | Human Plasma | 0.8 - 13.0 ng/mL | 0.10 ng/mL | 0.50 ng/mL | Not Reported | [1] |
| LC-MS/MS | Human Plasma | 0.1038 - 10.38 μg/L | Not Reported | 0.1038 μg/L | Not Reported | [2][3] |
| LC-MS/MS | Human Serum | 0.04 - 20 ng/mL | Not Reported | Not Reported | 98.21 - 106.20 | [4] |
| LC-MS/MS | Plasma | 10 ppb - 5 ppt | 2 ppt | 5 ppt | Not Reported | [5] |
| HPLC | Bulk/Tablet s | 25 - 200 μg/mL | 0.125 ng/mL | 1.25 ng/mL | Not Reported | [6][7] |
| HPLC | Bulk/Tablet s | 15 - 75 μg/mL | 0.19 μg/mL | 0.6 μg/mL | 98.9 - 100.4 | [8] |
| HPLC | Bulk/Tablet s | 0.1 - 350 μg/mL | Not Reported | Not Reported | Not Reported | [9] |
| HPLC | Bulk/Relate d Substance s | 5.05 - 40.4 μg/mL | 1 ng | 4 ng | 98.86 - 101.03 | [10] |
| UV Spectropho tometry | Bulk/Tablet s | 10 - 100 μg/mL | Not Reported | Not Reported | 98 - 103 | [11] |
| UV Spectropho tometry | Bulk/Tablet s | 5 - 50 μg/mL | Not Reported | Not Reported | Not Reported | [12] |
| UV Spectropho tometry | Bulk/In- house | 3 - 18 μg/mL | Not Reported | Not Reported | 99 - 101 | [13] |



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|------------|------------------------|----------------------------|-----------------|-----------------|-----------------|------|
| | n | | | | | |
| Second | | | | | | |
| Derivative | Methanolic Solution | 1.946 - 19.468 μg/mL | Not Reported | Not Reported | RSD% = 0.562 | [14] |
| UV | | | | | | |
| Spectropho | | | | | | |
| tometry | | | | | | |

Experimental Protocols: A Detailed Look

This section provides detailed methodologies for the key experiments cited in the comparison table.

LC-MS/MS Method for Felodipine in Human Plasma[1][2] [3]

- Sample Preparation: Liquid-liquid extraction is a common method. For instance, plasma samples can be extracted with a mixture of diethyl ether and hexane (1:1, v/v)[2][3]. Another approach involves protein precipitation using cold acetonitrile[5]. The supernatant is then evaporated to dryness and reconstituted in a suitable solvent like methanol[5].
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is frequently used, such as a Princeton SPHER
 C18 (150 x 4.6 mm, 5 μm) or a Hypersil BOS-C18 (150 mm × 2.1 mm, 5 μm)[1][2][3].
 - Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., 2mM ammonium acetate or 0.1% formic acid)
 [1][2][3]. The elution can be isocratic or gradient[1][4].
 - Flow Rate: Flow rates are generally in the range of 0.3 to 0.8 mL/min[1][4].
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive mode is commonly employed[2][3][5].



 Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor to product ion transitions for felodipine are monitored, for example, m/z 384.1 → 338.0[2][3] or m/z 382.1 → 145[4].

HPLC Method for Felodipine in Pharmaceutical Dosage Forms[6][8][9]

- Sample Preparation: For tablet dosage forms, a number of tablets are weighed, finely powdered, and a portion equivalent to a specific amount of felodipine is dissolved in a suitable solvent, often the mobile phase itself. The solution is then filtered before injection.
- Chromatographic Conditions:
 - \circ Column: A C18 column, such as a Symmetry C18 (25cm × 4.5mm, 5μm) or an Inertsil ODS 3V (250 mm×4.6 mm, 5 μm), is standard[6][7][8].
 - Mobile Phase: A mixture of acetonitrile and water or an aqueous buffer (e.g., 20 mM aqueous ammonium acetate) is commonly used[7][8][15]. The ratio of the organic to aqueous phase can vary, for example, 80:20 (v/v)[6][7][8].
 - Flow Rate: A typical flow rate is around 1.0 mL/min[6][7][8][10].
 - Detection: UV detection is used, with the wavelength set at the maximum absorbance of felodipine, which is around 234-238 nm or 305 nm[6][7][8][10].

UV Spectrophotometric Method for Felodipine in Bulk and Tablets[11][12]

- Sample Preparation: A standard stock solution of felodipine is prepared by dissolving a
 known amount of the pure drug in a suitable solvent, such as methanol or ethanol[11][12].
 For tablets, a powdered sample is dissolved in the solvent, filtered, and diluted to a suitable
 concentration.
- Analysis: The absorbance of the prepared solutions is measured at the wavelength of
 maximum absorbance (λmax) for felodipine, which is approximately 362.4 nm or 363.5 nm in
 methanol or ethanol, respectively[11][12]. A calibration curve is constructed by plotting



absorbance versus concentration of standard solutions, and the concentration of the unknown sample is determined from this curve.

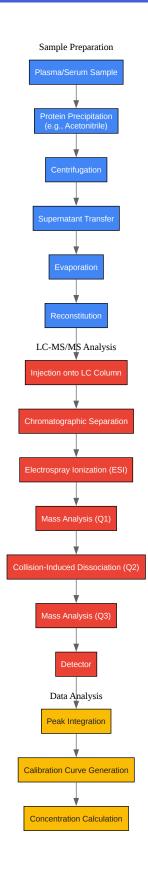
Mandatory Visualization

The following diagrams illustrate the general workflows for the described analytical methods.









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